2-Ethyl-4-methoxycyclohexanone

Mass spectrometry Fragmentation mechanism McLafferty rearrangement

Generic cyclohexanone derivatives fail to replicate the unique mass spectral fragmentation pattern of 2-ethyl-4-methoxycyclohexanone, compromising GC-MS method validation and conformational studies. This dual-substituted building block resolves these challenges: • Diagnostic fragmentation fingerprint (m/e 74 base peak, McLafferty suppressed to ~22%) for unambiguous MS reference standardization • Defined C2-ethyl/C4-methoxy stereoelectronic profile enabling conformational probe applications and DFT model validation • Multi-parameter identity verification via GC-MS, boiling point (~221 °C), and archived 300 MHz NMR datasets Suitable for laboratories requiring reproducible analytical standards, fragmentation mechanism studies, and regiochemically defined synthetic intermediates.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 13482-27-4
Cat. No. B077899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methoxycyclohexanone
CAS13482-27-4
Synonyms2-Ethyl-4-methoxycyclohexanone
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC1CC(CCC1=O)OC
InChIInChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3
InChIKeySTARKTAHWAZNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methoxycyclohexanone Baseline Profile


2-Ethyl-4-methoxycyclohexanone (CAS 13482-27-4) is a disubstituted cyclohexanone derivative bearing an ethyl group at the C2 position and a methoxy group at the C4 position on the cyclohexanone ring, with molecular formula C9H16O2 and molecular weight 156.22 g/mol [1]. The compound possesses two hydrogen-bond acceptor sites, zero hydrogen-bond donors, a computed XLogP3 of approximately 1.2–1.8, a topological polar surface area of 26.3 Ų, and predicted physicochemical parameters including a boiling point of approximately 220.9 °C at 760 mmHg and a density of approximately 0.95 g/cm³ . Originally synthesized and characterized in the context of mass spectrometry and optical rotatory dispersion studies within the Djerassi laboratory at Stanford University, this compound serves as a structurally defined, dual-substituted cyclohexanone building block [2][3]. Its simultaneous C2-alkyl and C4-alkoxy substitution pattern distinguishes it from both mono-substituted cyclohexanone analogs and regioisomeric variants, making it a compound of interest for mechanistic, conformational, and synthetic intermediate applications.

2-Ethyl-4-methoxycyclohexanone vs. Generic Analogs


Generic substitution among cyclohexanone derivatives carries a high risk of functional non-equivalence because the regiospecific combination of C2-ethyl and C4-methoxy substituents generates a unique confluence of steric, electronic, and conformational properties that is absent in either mono-substituted analog alone. 2-Ethylcyclohexanone (CAS 4423-94-3) lacks the oxygen-bearing substituent that dramatically alters mass spectral fragmentation pathways, hydrogen-bonding capacity, and polarity [1]. 4-Methoxycyclohexanone (CAS 13482-23-0) lacks the C2-alkyl group that introduces conformational bias, influences α-fission regioselectivity, and modifies the steric environment around the carbonyl . Regioisomeric variants such as 4-(2-methoxyethyl)cyclohexanone differ fundamentally in the spatial relationship between the ether oxygen and the ketone carbonyl, which directly impacts through-space electronic interactions and fragmentation behavior [2]. For applications where reproducible mass spectral fingerprints, chiroptical properties, conformational equilibria, or specific regiochemical reactivity are critical, substitution with a superficially similar cyclohexanone derivative introduces uncharacterized variables that can compromise experimental reproducibility, analytical identification, or synthetic pathway integrity.

2-Ethyl-4-methoxycyclohexanone Differentiation Evidence


Mass Spectral Fragmentation Fingerprint

In a direct head-to-head mass spectrometric comparison, 2-ethyl-4-methoxycyclohexanone (VI) exhibits a fundamentally altered fragmentation profile relative to its parent ketone 2-ethylcyclohexanone (VII). The McLafferty rearrangement ion (M−28, m/e 128) is the second most intense peak in VII with a relative abundance of 95% (±13.4%), whereas in the 4-methoxy analog VI this same rearrangement is greatly repressed to a relative abundance of only 22% (±2.1%) [1]. Instead, the methoxyl rearrangement ion (m/e 74) becomes the base peak of the spectrum in VI, a fragmentation pathway entirely absent in VII. Furthermore, α-fission in VI occurs almost exclusively between C-1 and C-2, with the alternate α-cleavage product (m/e 102) observed at only 1.1% relative abundance, indicating strong regiochemical control of fragmentation by the 4-methoxy substituent [1]. This was measured under electron-impact ionization conditions in the context of studying remote functional group interactions, as published in J. Am. Chem. Soc. (1966).

Mass spectrometry Fragmentation mechanism McLafferty rearrangement Analytical chemistry

Physicochemical Property Differences

The combined C2-ethyl and C4-methoxy substitution of 2-ethyl-4-methoxycyclohexanone produces physicochemical properties that are distinct from and not predictable by simple additive combination of the two mono-substituted analogs. The target compound has a predicted boiling point of approximately 220.9±33.0 °C at 760 mmHg, which is significantly higher than 2-ethylcyclohexanone (184.7±8.0 °C) and 4-methoxycyclohexanone (189.3±33.0 °C) . Its predicted density of approximately 0.95±0.1 g/cm³ falls between that of 2-ethylcyclohexanone (approximately 0.90–0.92 g/cm³) and 4-methoxycyclohexanone (approximately 0.98–1.0 g/cm³) . The calculated LogP of approximately 1.78 reflects increased lipophilicity relative to 4-methoxycyclohexanone (lacking the ethyl group) while maintaining greater polarity than 2-ethylcyclohexanone due to the ether oxygen [1]. These differences are practically significant for purification method selection (distillation cut points, chromatographic retention) and for predicting behavior in biphasic reaction systems or extraction protocols.

Physicochemical properties Boiling point Lipophilicity Purification

Regioselective α-Fission Signature

In the electron-impact mass spectrum of 2-ethyl-4-methoxycyclohexanone (VI), α-fission occurs with striking regioselectivity: cleavage between C-1 and C-2 dominates almost exclusively, producing the m/e 102 fragment at only 1.1% relative abundance from the alternate α-cleavage between C-1 and C-6 [1]. This contrasts with 2-ethylcyclohexanone (VII), where α-fission is distributed between competing pathways. The near-total suppression of the C1–C6 α-cleavage pathway in the 4-methoxy analog is attributed to the electronic influence of the remote methoxy substituent on the fragmentation energetics. This regioselectivity ratio of approximately 99:1 (C1–C2 versus C1–C6 α-fission) provides a quantitative, instrumentally measurable parameter that is unique to this substitution pattern and cannot be replicated by the mono-substituted parent ketone [1].

Mass spectrometry α-Fission Regioselectivity Structural elucidation

Conformational Equilibrium Effects

The presence of both a C2-ethyl and a C4-methoxy substituent on the cyclohexanone ring is expected to perturb the chair conformational equilibrium in a manner distinct from either substituent alone. Class-level evidence from systematic ORD and CD studies of β-heteroatom-substituted cyclohexanones conducted by the Djerassi group demonstrates that electronegative substituents (such as methoxy) at the β-position relative to the carbonyl increase the axial population, while alkyl substituents at the α-position introduce competing steric preferences [1][2]. The compound was specifically included in Djerassi's comprehensive NMR database collection (compound B89) with full 300 MHz 1H, COSY, DEPT-90, DEPT-135, and long-range COSY characterization [3], indicating its use as a reference standard for conformational assignment studies. While quantitative conformational equilibrium constants (ΔG° values) for this specific compound were not located in the available literature, the compound's dual-substitution pattern places it at the intersection of two well-characterized conformational perturbation mechanisms, making it a uniquely information-rich probe for systems where both steric and through-bond electronic effects must be deconvoluted [1].

Conformational analysis Stereochemistry Cyclohexanone Octant rule

2-Ethyl-4-methoxycyclohexanone Application Scenarios


Mass Spectrometry Reference Standard

The uniquely diagnostic mass spectral fragmentation pattern of 2-ethyl-4-methoxycyclohexanone—characterized by methoxyl rearrangement (m/e 74) as base peak, McLafferty rearrangement (m/e 128) suppressed to approximately 22% relative abundance, and near-exclusive C1–C2 α-fission (m/e 102 at approximately 1.1%)—makes this compound an ideal reference standard for laboratories investigating through-space functional group interactions in mass spectrometry, as originally demonstrated by Green, Weinberg, and Djerassi [1]. Any laboratory engaged in GC-MS method development, fragmentation mechanism elucidation, or training in mass spectral interpretation can use this compound as a well-documented case study where the substitution pattern predictably and quantitatively redirects fragmentation away from the thermodynamically favored McLafferty pathway.

Conformational Analysis Probe

The dual C2-ethyl/C4-methoxy substitution pattern places this compound at the intersection of steric and electronic conformational control, making it a valuable experimental probe for research groups studying conformational equilibria in substituted cyclohexanones [1][2]. The compound's fully characterized NMR fingerprint (300 MHz 1H, COSY, DEPT, long-range COSY), publicly archived at the University of Wisconsin Chem MRF database [3], enables direct comparison with computational predictions (DFT, molecular mechanics) of conformational preferences, facilitating validation of theoretical models that must simultaneously account for alkyl steric effects and ether electronic effects within the same molecule.

Prostaglandin Analog Synthetic Intermediate

Substituted cyclohexanone derivatives bearing C2-alkyl and oxygen-containing substituents are established intermediates in prostaglandin analog synthesis, as documented in US Patent 5,254,708, which describes the utility of substituted cyclic ketones for pharmaceutical and agricultural chemical intermediate applications [1]. The regiospecific placement of the ethyl group at C2 and the methoxy group at C4 in 2-ethyl-4-methoxycyclohexanone provides a defined scaffold for further functionalization, with the methoxy group serving as a masked hydroxyl or a directing group for subsequent transformations, and the ethyl group providing a stereochemical controlling element distinct from the more common methyl-substituted analogs.

Multi-Parameter QC Identity Confirmation

For procurement and quality assurance purposes, the compound can be unambiguously identified and distinguished from its closest analogs through a combination of independent, quantifiable parameters: (i) GC-MS confirmation of the diagnostic fragmentation pattern (m/e 74 base peak, m/e 128 at approximately 22%, m/e 102 at approximately 1.1%) [1]; (ii) boiling point verification at approximately 220–221 °C, which is more than 30 °C above either mono-substituted analog [2][3]; and (iii) NMR spectral comparison with the publicly archived 300 MHz datasets [4]. No mono-substituted cyclohexanone analog can simultaneously satisfy all three of these orthogonal identity criteria, providing a robust, multi-parameter authentication framework suitable for GLP-compliant laboratory environments.

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